Ethyl 5,5-difluoro-2-oxocycloheptane-1-carboxylate
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Overview
Description
Ethyl 5,5-difluoro-2-oxocycloheptane-1-carboxylate is a chemical compound with the molecular formula C10H14F2O3 and a molecular weight of 220.22 g/mol . It is used in scientific research due to its unique properties, which make it valuable for various applications, including drug synthesis and medicinal chemistry .
Preparation Methods
The synthesis of Ethyl 5,5-difluoro-2-oxocycloheptane-1-carboxylate involves several steps. One common method includes the reaction of a cycloheptanone derivative with ethyl chloroformate in the presence of a base, followed by fluorination using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) . The reaction conditions typically involve low temperatures and an inert atmosphere to prevent side reactions.
Chemical Reactions Analysis
Ethyl 5,5-difluoro-2-oxocycloheptane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles like amines or thiols.
Scientific Research Applications
Ethyl 5,5-difluoro-2-oxocycloheptane-1-carboxylate is widely used in scientific research for:
Drug Synthesis: It serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological and inflammatory conditions.
Medicinal Chemistry: Researchers use it to explore new drug candidates and study their pharmacokinetic and pharmacodynamic properties.
Industrial Applications: It is used in the development of agrochemicals and materials science due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Ethyl 5,5-difluoro-2-oxocycloheptane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The fluorine atoms in the compound enhance its binding affinity and metabolic stability, making it a potent candidate for drug development .
Comparison with Similar Compounds
Ethyl 5,5-difluoro-2-oxocycloheptane-1-carboxylate can be compared with other similar compounds, such as:
Ethyl 5,5-difluoro-2-oxocyclohexane-1-carboxylate: This compound has a similar structure but with a six-membered ring instead of a seven-membered ring, leading to different chemical and biological properties.
Ethyl 5,5-difluoro-2-oxocyclooctane-1-carboxylate: This compound has an eight-membered ring, which affects its reactivity and applications.
This compound stands out due to its optimal ring size and fluorine substitution, which provide a balance between stability and reactivity, making it a versatile compound in research and industrial applications .
Properties
IUPAC Name |
ethyl 5,5-difluoro-2-oxocycloheptane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F2O3/c1-2-15-9(14)7-3-5-10(11,12)6-4-8(7)13/h7H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFGNRGPUYYOEPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(CCC1=O)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2375930-27-9 |
Source
|
Record name | ethyl 5,5-difluoro-2-oxocycloheptane-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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